

# A Comparative Analysis of Pyruvate Kinase M2 (PKM2) Activator Binding Sites

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## Compound of Interest

Compound Name: PKM2 activator 6

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This guide provides an objective comparison of the binding sites of various activators for Pyruvate Kinase M2 (PKM2), a critical enzyme in cellular metabolism and a key target in cancer therapy. The performance of endogenous and synthetic activators is compared, supported by experimental data on their binding affinities and effects on enzyme kinetics. Detailed methodologies for key experiments are also provided to facilitate the replication and validation of these findings.

## Introduction to PKM2 and its Activation

Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.<sup>[1]</sup> Unlike its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state and a less active dimeric state.<sup>[2]</sup> In many cancer cells, PKM2 is predominantly in its dimeric form, which helps to divert glycolytic intermediates into biosynthetic pathways that support cell proliferation.<sup>[2][3]</sup> Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential anti-cancer therapeutics.<sup>[2]</sup>

PKM2 activity is allosterically regulated by endogenous metabolites and can also be targeted by synthetic compounds. These activators bind to distinct sites on the enzyme, inducing a conformational change that favors the active tetrameric state. This guide focuses on a comparative analysis of these binding sites.

## Allosteric Activator Binding Sites

There are two primary allosteric activator binding sites on PKM2 that have been extensively characterized: the fructose-1,6-bisphosphate (FBP) binding pocket and a site at the dimer-dimer interface where synthetic activators bind. A third site for the amino acid serine has also been identified.

### The Fructose-1,6-bisphosphate (FBP) Binding Site

The endogenous glycolytic intermediate, fructose-1,6-bisphosphate (FBP), is a key allosteric activator of PKM2.<sup>[4]</sup> It binds to a well-defined pocket within the C-domain of each PKM2 monomer.<sup>[5][6]</sup> This binding event promotes the formation of the active tetramer.<sup>[1]</sup> The FBP binding pocket is located approximately 35 Å away from the binding site of synthetic activators at the A-A' interface.<sup>[7][8]</sup> Key residues involved in FBP binding include Lys433 and Trp482.<sup>[9]</sup> Post-translational modifications, such as acetylation of Lys433, can disrupt FBP binding and prevent PKM2 activation.<sup>[9][10]</sup>

### The Dimer-Dimer Interface Binding Site

A distinct allosteric site is located at the interface between two PKM2 dimers (the A-A' interface).<sup>[7][8]</sup> This pocket is the binding site for several synthetic small-molecule activators, such as TEPP-46 and DASA-58.<sup>[8][11][12][13][14]</sup> These compounds stabilize the tetrameric conformation of PKM2, leading to its activation.<sup>[11]</sup> The binding of these activators in this pocket promotes a constitutively active state of the enzyme that is resistant to inhibition by phosphotyrosine-containing proteins.<sup>[8]</sup> The crystal structure of TEPP-46 bound to PKM2 suggests that Lys305 is a key residue in this binding site.<sup>[15]</sup>

### The Serine Binding Site

The amino acid L-serine has been identified as a natural allosteric activator of PKM2.<sup>[16][17]</sup> Serine binds to a previously uncharacterized pocket on the PKM2 protein, and this binding is independent of FBP.<sup>[16]</sup> Isothermal titration calorimetry has shown that serine binds to wild-type PKM2, and mutation of His464 abolishes this binding.<sup>[16]</sup>

## Quantitative Analysis of PKM2 Activator Binding and Efficacy

The following tables summarize the binding affinities and activation constants for various PKM2 activators, as well as their impact on the enzyme's kinetic parameters.

Activator	Activator Type	Binding Affinity (Kd)	Method	Reference
Fructose-1,6-bisphosphate (FBP)	Endogenous	21.4 ± 9.0 nM	Dialysis	[9]
Fructose-1,6-bisphosphate (FBP)	Endogenous	0.98 ± 0.1 nM	Fluorescence	[18]
L-Serine	Endogenous	200 μM	Isothermal Titration Calorimetry	[16]

Table 1: Binding Affinities of Endogenous PKM2 Activators. This table presents the dissociation constants (Kd) for the endogenous activators FBP and L-serine, highlighting the different experimental methods used for their determination.

Activator	AC50/EC50	Method	Reference
TEPP-46 (ML265)	92 nM (AC50)	Biochemical Assay	[8]
DASA-58	38 nM (AC50)	Biochemical Assay	[19]
DASA-58	19.6 μM (EC50)	Cell-based Assay	[19][20]
PA-12	4.92 μM (AC50)	In vitro ATP Assay	[21]
ML-265	70 ± 17 nM (AC50)	Enzyme-coupled Assay	[3]

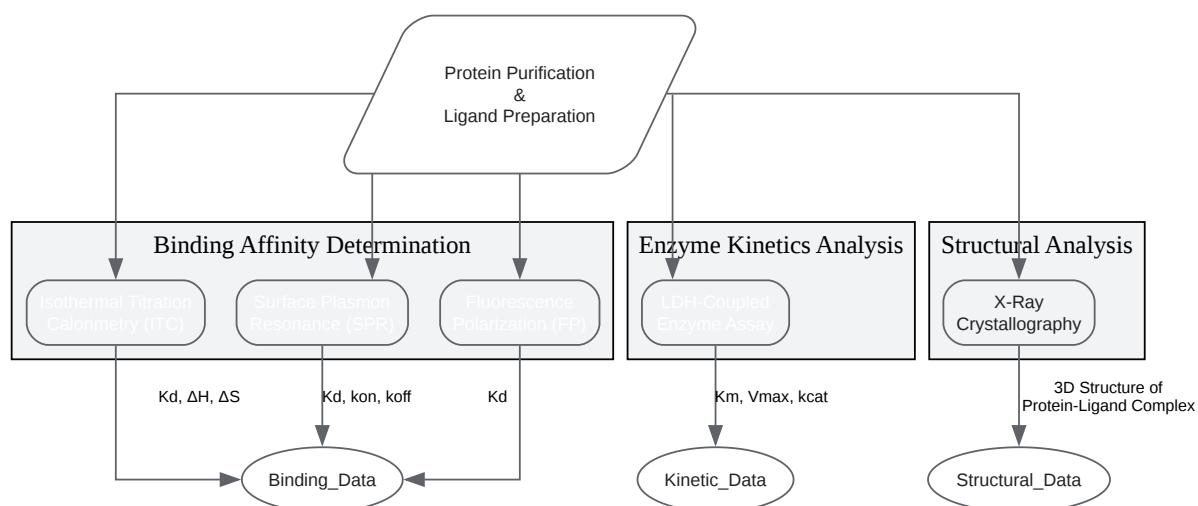
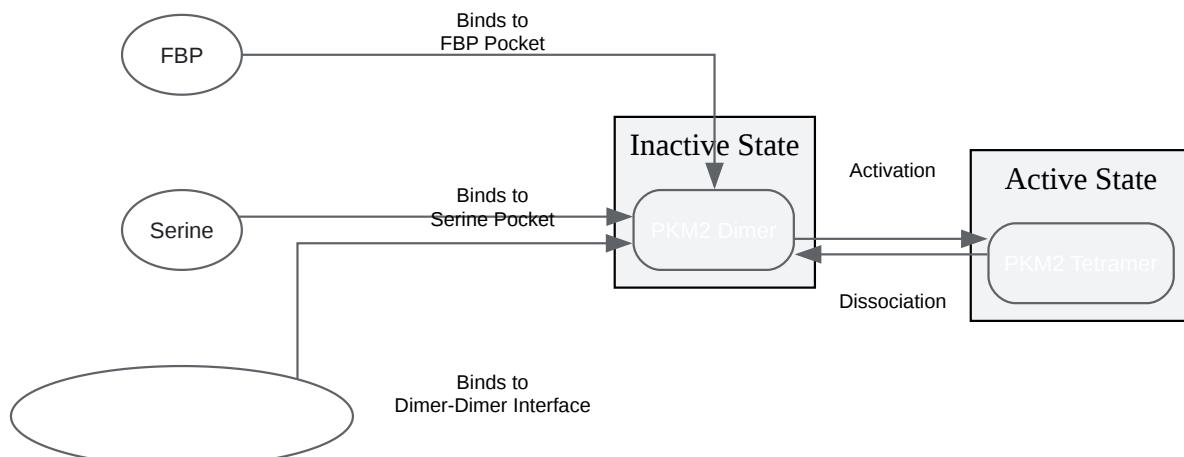
Table 2: Potency of Synthetic PKM2 Activators. This table summarizes the half-maximal activation concentration (AC50) or effective concentration (EC50) for various synthetic PKM2 activators, providing a measure of their potency.

Activator	Km for PEP	Fold Change in Km	Reference
None (Vehicle)	1.9 mM	-	<a href="#">[16]</a>
L-Serine (100 mM)	0.81 mM	2.3-fold decrease	<a href="#">[16]</a>
FBP (50 $\mu$ M)	0.19 mM	10-fold decrease	<a href="#">[16]</a>
TEPP-46	Decreases Km for PEP	Not specified	<a href="#">[19]</a> <a href="#">[22]</a>
DASA-58	Decreases Km for PEP	Not specified	<a href="#">[19]</a> <a href="#">[22]</a>

Table 3: Effect of Activators on PKM2 Substrate Affinity. This table shows the Michaelis constant (Km) of PKM2 for its substrate phosphoenolpyruvate (PEP) in the presence of different activators, indicating how these activators enhance substrate binding.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the regulatory pathways of PKM2 and the workflows of key experimental techniques used to study activator binding.



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